molecular formula C20H23NO4 B12318164 Agn-PC-00evnm CAS No. 7238-56-4

Agn-PC-00evnm

Cat. No.: B12318164
CAS No.: 7238-56-4
M. Wt: 341.4 g/mol
InChI Key: DBPGJIUVRZHFCM-UHFFFAOYSA-N
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Description

Agn-PC-00evnm is a chemical compound that belongs to the class of morphinan alkaloids. It has a molecular mass of 341.162708216 daltons

Chemical Reactions Analysis

Agn-PC-00evnm undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the functional groups present in the compound .

Scientific Research Applications

Agn-PC-00evnm has a wide range of scientific research applications. In chemistry, it can be used as a precursor for synthesizing other complex molecules. In biology and medicine, it may have potential as a therapeutic agent due to its unique chemical structure. Additionally, it could be used in industrial applications, such as the development of new materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of Agn-PC-00evnm involves its interaction with specific molecular targets and pathways. While the exact details are not fully understood, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Agn-PC-00evnm can be compared with other similar compounds, such as AGN-PC-0MXVWT and AGN-PC-0CUK9P. These compounds share structural similarities but may differ in their specific chemical properties and applications. For example, AGN-PC-0MXVWT has shown high affinity for inhibiting EGFR-EGF interactions, while AGN-PC-0CUK9P is a dual inhibitor targeting RET and VEGFR2 . These differences highlight the unique aspects of this compound and its potential for specific applications.

Properties

IUPAC Name

4,5,13-trimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2,4,6,10,13-pentaen-12-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-21-6-5-20-11-19(25-4)16(22)9-14(20)15(21)7-12-8-17(23-2)18(24-3)10-13(12)20/h8-11,15H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPGJIUVRZHFCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=C(C(=O)C=C2C1CC4=CC(=C(C=C34)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30413644
Record name AGN-PC-00EVNM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30413644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7238-56-4
Record name AGN-PC-00EVNM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30413644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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